2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, chlorophenyl group, hydroxyethyl group, and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring. This intermediate is then reacted with 2-chloro-N-(4-methoxyphenyl)acetamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and microbial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide
- **N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H22ClN3O4 |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H22ClN3O4/c1-14-19(11-12-27)22(29)26(21(24-14)15-3-5-16(23)6-4-15)13-20(28)25-17-7-9-18(30-2)10-8-17/h3-10,27H,11-13H2,1-2H3,(H,25,28) |
InChI Key |
YWWMQYWXUMVEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)OC)CCO |
Origin of Product |
United States |
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